molecular formula C23H20N4O2S2 B4597920 4-({[4-ALLYL-5-(1,3-BENZODIOXOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(4-METHYLPHENYL)-1,3-THIAZOLE

4-({[4-ALLYL-5-(1,3-BENZODIOXOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(4-METHYLPHENYL)-1,3-THIAZOLE

Cat. No.: B4597920
M. Wt: 448.6 g/mol
InChI Key: XWUWLDRWYJTVKT-UHFFFAOYSA-N
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Description

4-({[4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-(4-methylphenyl)-1,3-thiazole is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a benzodioxole moiety, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-(4-methylphenyl)-1,3-thiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an appropriate hydrazine derivative and a suitable alkyne.

    Introduction of the Benzodioxole Moiety: The benzodioxole group is introduced through a nucleophilic substitution reaction.

    Formation of the Thiazole Ring: The thiazole ring is formed via a cyclization reaction involving a thioamide and an α-haloketone.

    Final Coupling: The final step involves coupling the triazole and thiazole intermediates through a sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethyl methyl ether.

Major Products

    Oxidation: Epoxides, aldehydes

    Reduction: Dihydrotriazoles

    Substitution: Halogenated benzodioxole derivatives

Scientific Research Applications

4-({[4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-(4-methylphenyl)-1,3-thiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-({[4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-(4-methylphenyl)-1,3-thiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-(4-chlorophenyl)-1,3-thiazole
  • 4-({[4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-(4-bromophenyl)-1,3-thiazole

Uniqueness

The uniqueness of 4-({[4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-(4-methylphenyl)-1,3-thiazole lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the benzodioxole moiety, in particular, enhances its potential for interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[[5-(1,3-benzodioxol-5-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-(4-methylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S2/c1-3-10-27-21(17-8-9-19-20(11-17)29-14-28-19)25-26-23(27)31-13-18-12-30-22(24-18)16-6-4-15(2)5-7-16/h3-9,11-12H,1,10,13-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUWLDRWYJTVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CSC3=NN=C(N3CC=C)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[4-ALLYL-5-(1,3-BENZODIOXOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(4-METHYLPHENYL)-1,3-THIAZOLE
Reactant of Route 2
Reactant of Route 2
4-({[4-ALLYL-5-(1,3-BENZODIOXOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(4-METHYLPHENYL)-1,3-THIAZOLE
Reactant of Route 3
Reactant of Route 3
4-({[4-ALLYL-5-(1,3-BENZODIOXOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(4-METHYLPHENYL)-1,3-THIAZOLE
Reactant of Route 4
Reactant of Route 4
4-({[4-ALLYL-5-(1,3-BENZODIOXOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(4-METHYLPHENYL)-1,3-THIAZOLE
Reactant of Route 5
Reactant of Route 5
4-({[4-ALLYL-5-(1,3-BENZODIOXOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(4-METHYLPHENYL)-1,3-THIAZOLE
Reactant of Route 6
Reactant of Route 6
4-({[4-ALLYL-5-(1,3-BENZODIOXOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(4-METHYLPHENYL)-1,3-THIAZOLE

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